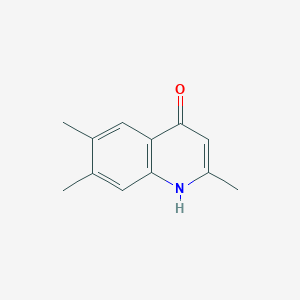
2,6,7-Trimethyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trimethyl-4-quinolinol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H13NO, features a quinoline core substituted with three methyl groups at positions 2, 6, and 7, and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4-quinolinol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl acetoacetate in the presence of sulfuric acid adsorbed on silica gel. This reaction proceeds under solvent-free conditions and involves a series of steps, including condensation and cyclization, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,6,7-Trimethyl-4-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-4-quinolinol involves its interaction with various molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the methyl groups at positions 2, 6, and 7 can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethyl-4-quinolinol
- 2,6,8-Trimethyl-4-quinolinol
- 4-Hydroxy-2-quinolone
Uniqueness
2,6,7-Trimethyl-4-quinolinol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 6, and 7, along with a hydroxyl group at position 4, provides a distinct set of properties that differentiate it from other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,6,7-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-4-10-11(5-8(7)2)13-9(3)6-12(10)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
NCDJGBVSMWITBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14865658.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14865669.png)
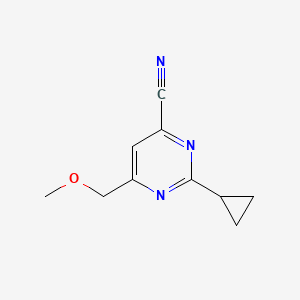
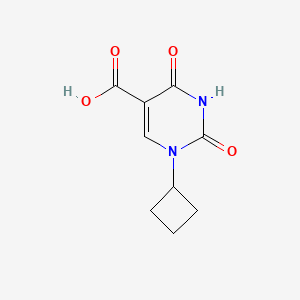
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
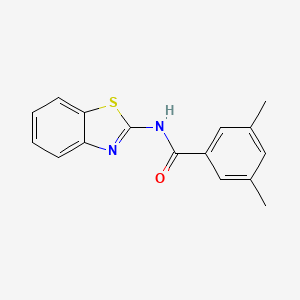
![5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865715.png)
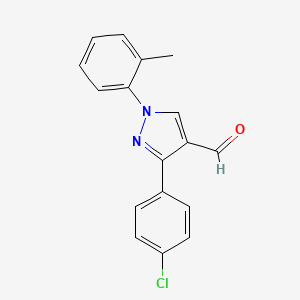
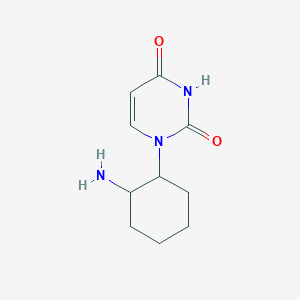

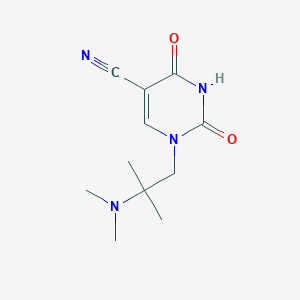
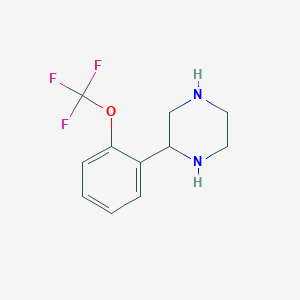
![[(1R,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865745.png)
